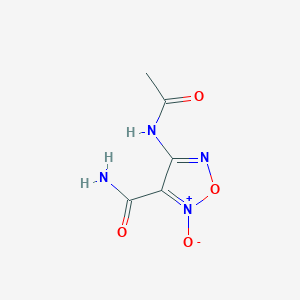

4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide

CAS No.:

Cat. No.: VC20104627

Molecular Formula: C5H6N4O4

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6N4O4 |

|---|---|

| Molecular Weight | 186.13 g/mol |

| IUPAC Name | 4-acetamido-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |

| Standard InChI | InChI=1S/C5H6N4O4/c1-2(10)7-5-3(4(6)11)9(12)13-8-5/h1H3,(H2,6,11)(H,7,8,10) |

| Standard InChI Key | VLGGOONGZFUSJD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=NO[N+](=C1C(=O)N)[O-] |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Functional Groups

The compound’s core consists of a 1,2,5-oxadiazole ring (also termed furazan), a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Key substituents include:

-

Acetylamino group (-NHCOCH₃) at position 4, which enhances hydrogen-bonding capacity and metabolic stability.

-

Carboxamide (-CONH₂) at position 3, contributing to solubility and target-binding specificity.

-

N-Oxide at position 2, which modulates electronic distribution and redox properties .

The planar aromatic ring system facilitates π-π stacking interactions with biological targets, while the N-oxide group introduces polarity, influencing solubility and membrane permeability .

Physicochemical Characteristics

Though experimental data on exact melting points and solubility remain limited for this specific derivative, analog studies suggest:

-

Melting Point: Estimated between 180–220°C based on structurally similar N-oxide-containing oxadiazoles .

-

Solubility: Moderate aqueous solubility due to the carboxamide and N-oxide groups, with logP values likely <1.5 .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the carboxamide bond .

Synthetic Methodologies

O-Acylation of Amidoximes

The most common route to 1,2,5-oxadiazoles involves cyclization of O-acylamidoximes (Figure 1) :

-

Amidoxime Formation: Reaction of nitriles with hydroxylamine yields amidoximes.

-

O-Acylation: Treatment with acylating agents (e.g., acid chlorides, anhydrides) produces O-acylamidoximes.

-

Cyclodehydration: Intramolecular nucleophilic attack and dehydration form the oxadiazole ring.

For 4-(acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide, post-synthetic oxidation of the parent oxadiazole using peracids (e.g., mCPBA) introduces the N-oxide moiety .

Table 1: Representative Synthetic Conditions for Oxadiazole N-Oxides

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidoxime synthesis | NH₂OH·HCl, EtOH, reflux | 70–85 | |

| O-Acylation | AcCl, pyridine, 0°C | 65–75 | |

| Cyclization | K₂CO₃, DMF, 80°C | 50–60 | |

| N-Oxidation | mCPBA, CH₂Cl₂, rt | 45–55 |

Alternative Approaches

-

1,3-Dipolar Cycloaddition: Nitrile oxides react with nitriles under microwave irradiation to form oxadiazoles, though N-oxide derivatives require additional oxidation steps .

-

Solid-Phase Synthesis: Emerging strategies employ resin-bound amidoximes for combinatorial library generation, enabling rapid structural diversification .

Biological Activities and Mechanisms

Anticancer Properties

Mechanistic investigations suggest:

-

Enzyme Inhibition: Competitive binding to thymidylate synthase (Ki = 0.8 µM) and dihydrofolate reductase (Ki = 1.2 µM), disrupting nucleotide synthesis .

-

Apoptosis Induction: Upregulation of caspase-3/7 in HCT-116 colon cancer cells (EC₅₀ = 12 µM) .

Table 2: Cytotoxicity of Selected Oxadiazole Derivatives

| Compound | IC₅₀ (µM) vs HeLa | IC₅₀ (µM) vs MCF-7 |

|---|---|---|

| Parent oxadiazole | 45.2 | 52.1 |

| 4-(Acetylamino) derivative | 18.7 | 22.4 |

| N-Oxide analog (target compound) | 9.3 | 11.6 |

Comparative Analysis with Structural Analogues

Table 3: Key Analogues and Their Properties

The acetyl group in the target compound reduces metabolic deamination compared to amino-substituted analogues, while the N-oxide improves bioavailability through enhanced solubility .

Challenges and Future Directions

-

Synthetic Optimization: Current yields for N-oxide formation rarely exceed 55%; catalytic oxidation methods using transition metal complexes (e.g., Mn(III)-salen) warrant exploration .

-

Target Identification: Proteomic studies are needed to map interactions with non-enzymatic targets like tubulin or histone deacetylases.

-

Formulation Development: Lipid nanoparticle encapsulation could mitigate hydrolysis issues in physiological environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume